Cas no 1105663-88-4 (Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, is a boronic ester derivative featuring a pyridine core substituted with a fluorophenyl group and a pinacol boronate moiety. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of the electron-withdrawing fluorine atom enhances reactivity in certain transformations, while the boronate group ensures stability under typical handling conditions. Its well-defined structure and compatibility with various reaction conditions make it valuable for pharmaceutical and materials science research, particularly in constructing complex aromatic systems. The product is typically handled under inert conditions to preserve its reactivity.
Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
1105663-88-4 structure
Product Name:Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:1105663-88-4
MF:C17H19BFNO2
MW:299.147668123245
CID:1193794
PubChem ID:57416422
Update Time:2025-05-22

Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • SCHEMBL1908908
    • 5-(4-FLUOROPHENYL)PYRIDINE-3-BORONIC ACID PINACOL ESTER
    • DTXSID20726093
    • BFULBRIFVGNWEW-UHFFFAOYSA-N
    • DB-393823
    • AKOS015942842
    • 1105663-88-4
    • 3-(4-fluoro-phenyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaboro-lan-2-yl)-pyridine
    • Inchi: 1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-13(10-20-11-14)12-5-7-15(19)8-6-12/h5-11H,1-4H3
    • InChI Key: BFULBRIFVGNWEW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CN=CC(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 299.1492872g/mol
  • Monoisotopic Mass: 299.1492872g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • PSA: 31.35000
  • LogP: 3.18690

Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE31817-1g
5-(4-fluorophenyl)pyridine-3-boronic acid pinacol ester
1105663-88-4 > 95%
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$2090.00 2024-04-20
A2B Chem LLC
AE31817-5g
5-(4-fluorophenyl)pyridine-3-boronic acid pinacol ester
1105663-88-4 > 95%
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$5090.00 2024-04-20

Additional information on Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A Comprehensive Overview

Pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom in its ring structure, has been a cornerstone in organic chemistry for decades. Among its numerous derivatives, the compound Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) stands out due to its unique structural features and potential applications. This compound is identified by the CAS No. 1105663-88-4 and is often referred to as a dioxaborolane-containing pyridine derivative. Its structure combines a pyridine ring with a fluorophenyl group and a dioxaborolane moiety, making it a versatile molecule for various chemical and pharmaceutical applications.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. The integration of the dioxaborolane group into the pyridine framework is particularly challenging due to the sensitivity of the boron-containing moiety. Recent advancements in organometallic chemistry have enabled more efficient methods for constructing such complexes. For instance, the use of transition metal catalysts like palladium has facilitated cross-coupling reactions that are pivotal in assembling these intricate structures.

The dioxaborolane group in this compound plays a critical role in its reactivity and functionality. This group is known for its ability to participate in various boron-centered reactions, such as nucleophilic additions and cycloadditions. In recent studies, researchers have explored the use of dioxaborolane-containing compounds in drug delivery systems and as intermediates in the synthesis of bioactive molecules. The presence of the fluorophenyl group further enhances the compound's electronic properties, making it an attractive candidate for applications in optoelectronics and sensor technologies.

One of the most promising areas of research involving this compound is its potential use in medicinal chemistry. The combination of pyridine's inherent biological activity with the functional versatility of the dioxaborolane group opens up new avenues for drug design. For example, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. These findings suggest that further exploration into their pharmacological profiles could lead to novel therapeutic agents.

In addition to its medicinal applications, this compound has also garnered attention in materials science. Its unique electronic structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have reported that incorporating dioxaborolane-containing pyridines into polymer frameworks can significantly improve their charge transport properties. Such advancements could pave the way for more efficient and cost-effective electronic devices.

The study of this compound also contributes to our understanding of boron chemistry. The dioxaborolane moiety serves as a valuable model system for investigating boron's reactivity under various conditions. Recent experiments have revealed novel reaction pathways involving boron that could be harnessed for synthesizing complex organic molecules with high precision.

In conclusion, Pyridine, 3-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a multifaceted compound with significant potential across diverse fields. Its unique structure enables it to serve as a building block for advanced materials and bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play an increasingly important role in modern chemistry.

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